molecular formula C7H14N2O B1628106 N,N-dimethylpyrrolidine-2-carboxamide CAS No. 433980-61-1

N,N-dimethylpyrrolidine-2-carboxamide

Cat. No. B1628106
CAS RN: 433980-61-1
M. Wt: 142.2 g/mol
InChI Key: MLLMAIJXIZOSFS-UHFFFAOYSA-N
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Description

N,N-dimethylpyrrolidine-2-carboxamide (DMPC) is a chemical compound with the molecular formula C7H14N2O. It is a white crystalline solid that is soluble in water and polar solvents. DMPC has a wide range of applications in scientific research, particularly in the field of pharmacology. In

Scientific Research Applications

Antituberculosis Activity

N,N-dimethylpyrrolidine-2-carboxamide derivatives have been explored for their potential in treating tuberculosis. Research indicates that certain compounds in this class exhibit potent activity against multi-drug resistant and extensive drug resistant Mycobacterium tuberculosis strains (Moraski et al., 2011). Additionally, other related compounds, such as imidazo[1,2-a]pyridine carboxamides, have shown excellent in vitro activity against various tuberculosis strains (Wu et al., 2016).

Cancer Research

In the realm of cancer research, derivatives of N,N-dimethylpyrrolidine-2-carboxamide have been studied for their potential as cancer imaging agents. For instance, [18F]SU11248, a derivative, shows promise as a positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).

DNA Interaction Studies

N,N-dimethylpyrrolidine-2-carboxamide derivatives also play a role in studies investigating DNA interactions. Compounds containing N-methyl pyrrole, related to N,N-dimethylpyrrolidine-2-carboxamide, have been shown to target specific DNA sequences in the minor groove, potentially impacting gene expression in diseases like cancer (Chavda et al., 2010).

Crystal Engineering and Pharmaceutical Cocrystals

In the field of crystal engineering and pharmaceutical cocrystals, N,N-dimethylpyrrolidine-2-carboxamide derivatives are explored for their potential in creating novel structures and cocrystals. These derivatives can interact with other molecules to form structures with unique properties, which could have implications in drug design and delivery (Babu et al., 2007).

Antimyotonic Agents

Research into skeletal muscle sodium channel blockers for the development of antimyotonic agents has also involved N,N-dimethylpyrrolidine-2-carboxamide derivatives. These compounds have shown potential as potent blockers, which could be beneficial in treating conditions like myotonia (Catalano et al., 2008).

properties

IUPAC Name

N,N-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLMAIJXIZOSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558433
Record name N,N-Dimethylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpyrrolidine-2-carboxamide

CAS RN

433980-61-1
Record name N,N-Dimethylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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